molecular formula C8H7BrN2 B2436244 3-Bromo-5-methylpyrazolo[1,5-a]pyridine CAS No. 1527716-58-0

3-Bromo-5-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2436244
CAS No.: 1527716-58-0
M. Wt: 211.062
InChI Key: UEUSPICQNPUFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-5-methylpyrazolo[1,5-a]pyridine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through a new and facile method. This involves the trifluoracetic acid-catalyzed condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals . Another method involves the one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various computational methods such as DFT and TD-DFT calculations . These methods can reveal key characteristics of the compound, such as the influence of electron-donating groups (EDGs) at position 7 on the fused ring, which favor large absorption/emission intensities .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . Other reactions include the acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide 1,4-disubstituted pyrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 211.06 . It is a solid at room temperature . The compound’s InChI code is 1S/C8H7BrN2/c1-6-8(10-5-7(6)9)11-4-2-3-11/h2-5H,1H3 .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The reactivity of related compounds, such as 2-Methylpyrazolo[1,5-a]pyridin-5-ol, has been explored in various chemical reactions, including bromination and other electrophilic substitution reactions. These studies provide insights into the reactivity patterns of similar structures like 3-Bromo-5-methylpyrazolo[1,5-a]pyridine (Brown & McGeary, 1994).

Pharmacological Properties

  • Pyrazolo[1,5-a]pyrimidines, similar in structure to this compound, have been synthesized and evaluated for their antitrypanosomal activity, demonstrating the potential medicinal applications of this class of compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).

Chemical Transformations

  • Research on 2-Hydroxypyrazolo[1,5-a]pyridine, a structurally related compound, shows its ability to undergo various transformations, such as nitrosation, nitration, and bromination, which might suggest similar potential for this compound in synthetic chemistry (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Inhibitory Activity Studies

Synthesis of Derivatives

  • Various derivatives of pyrazolo[1,5-a]pyridine, including those with bromine substitutions, have been synthesized and explored for their diverse chemical and biological properties, reflecting the versatility of these compounds in research (Zwart & Wibaut, 2010).

Safety and Hazards

The safety information for “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” could involve further exploration of its optical applications, given its tunable photophysical properties . Additionally, the development of greener and more efficient synthetic methodologies could also be a focus .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

It is known that the compound interacts with the atp-binding pocket of cdk2 . This interaction likely inhibits the kinase activity of CDK2, preventing the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 has downstream effects on cellular proliferation and survival .

Pharmacokinetics

General properties such as absorption, distribution, metabolism, and excretion (adme) are crucial for understanding a drug’s bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of CDK2. By preventing the progression of the cell cycle, the compound can induce cell cycle arrest and apoptosis . This can result in the reduction of cellular proliferation, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions

Properties

IUPAC Name

3-bromo-5-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUSPICQNPUFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527716-58-0
Record name 3-bromo-5-methylpyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.